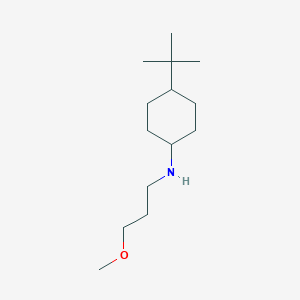
4-tert-butyl-N-(3-methoxypropyl)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “4-tert-butyl-N-(3-methoxypropyl)cyclohexan-1-amine” is determined by its molecular formula, C14H29NO . The structure of disubstituted cyclohexanes like this compound can be analyzed using conformational analysis . The most stable conformation is usually the one with the bulkiest substituent in the equatorial position .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-tert-butyl-N-(3-methoxypropyl)cyclohexan-1-amine” include its molecular formula (C14H29NO) and molecular weight (227.38616) .Scientific Research Applications
Cycloaddition Reactions
4-tert-butyl-N-(3-methoxypropyl)cyclohexan-1-amine and its derivatives play a significant role in cycloaddition reactions. For example, studies have shown that certain cyclohexenone derivatives can be synthesized through cycloaddition processes involving similar tert-butylamino compounds (Kozmin, He, & Rawal, 2003). Additionally, other research has demonstrated the use of tert-butylcyclohexylidene bromoacetates in reactions with amines under varying conditions, leading to diverse products including spiro aziridine derivatives (Rulev et al., 1998).
Synthesis of Amines
The compound is instrumental in the synthesis of various amines. For instance, research on N-tert-butanesulfinyl imines, which share structural similarities with the subject compound, highlights their versatility in asymmetric synthesis of amines, demonstrating their efficiency in synthesizing a wide range of enantioenriched amines (Ellman, Owens, & Tang, 2002).
Polymerization Studies
Additionally, studies involving amine-bis(phenolate) chromium(III) chloride complexes, which can include tert-butylamino groups, have shown applications in polymerization, specifically in the copolymerization of cyclohexene oxide and carbon dioxide (Devaine-Pressing, Dawe, & Kozak, 2015).
Catalysis
In the field of catalysis, the compound and its derivatives have been explored for their potential. For instance, transition-metal complexes of phenoxy-imine ligands modified with pendant imidazolium salts, which may include similar tert-butylamino groups, have been synthesized and tested as catalysts in ethylene polymerization (Houghton et al., 2008).
Chemical Synthesis
Various studies have demonstrated the use of tert-butylamino derivatives in the synthesis of different chemical compounds. For example, research on the synthesis of polysubstituted 1,2,3,4-tetrahydropyridines has shown that primary amines, including tert-butylamino derivatives, can be used in these syntheses (Ishmiyarov et al., 2015).
Future Directions
The future directions for “4-tert-butyl-N-(3-methoxypropyl)cyclohexan-1-amine” and similar compounds could involve their use as key precursors in the preparation of active pharmaceutical ingredients, bioactive molecules, natural occurring products, and agrochemicals . Their synthesis methods could also be improved for better yields, easier workup procedures, and milder reaction conditions .
properties
IUPAC Name |
4-tert-butyl-N-(3-methoxypropyl)cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO/c1-14(2,3)12-6-8-13(9-7-12)15-10-5-11-16-4/h12-13,15H,5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMGPWOOWGYLKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)NCCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-(3-methoxypropyl)cyclohexan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


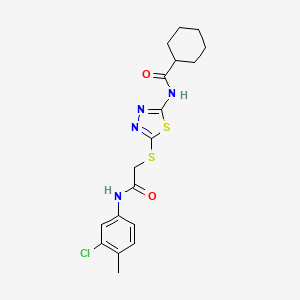
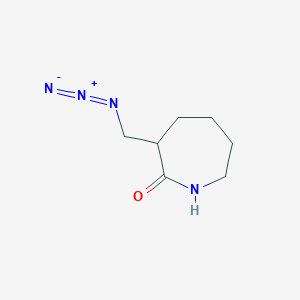
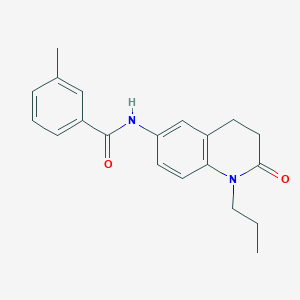
![4-cyano-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2966478.png)
![(3As,6aR)-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-carbaldehyde](/img/structure/B2966479.png)

![5-[(Furan-2-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2966481.png)
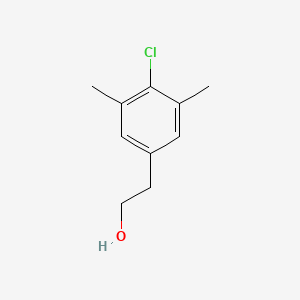
![Diethyl 4-[5-(3-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2966487.png)
![2-Chloro-N-[[2-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]acetamide](/img/structure/B2966489.png)
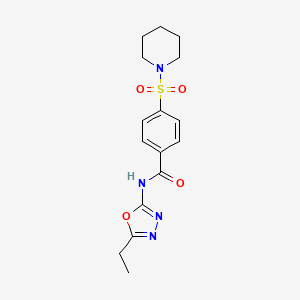
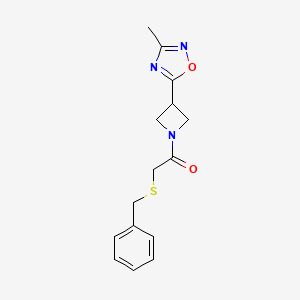
![ethyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2966492.png)